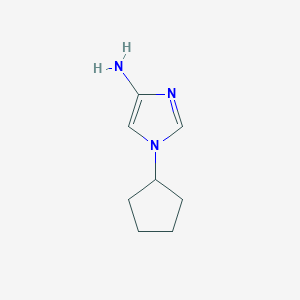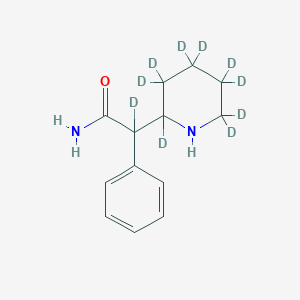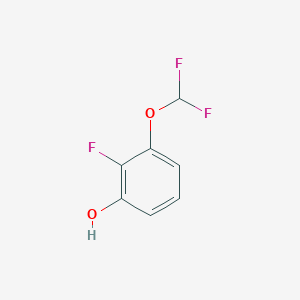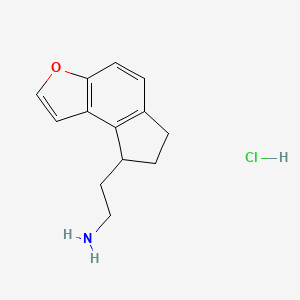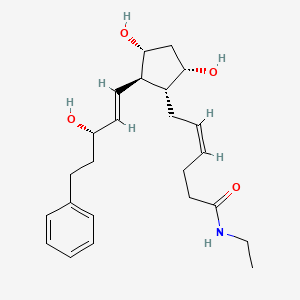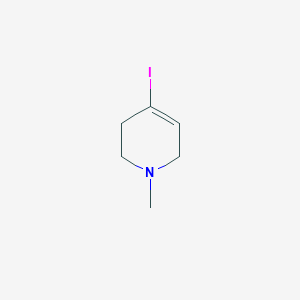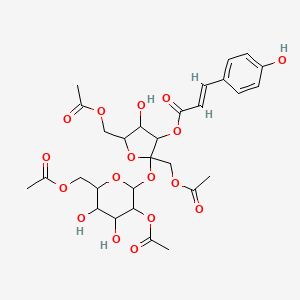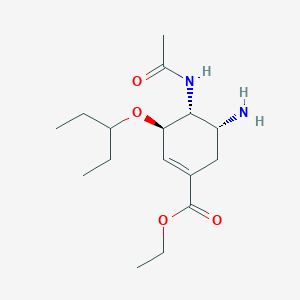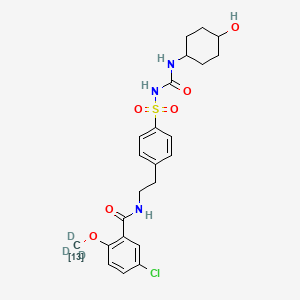
rac trans-4-Hydroxy Glyburide-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac trans-4-Hydroxy Glyburide-13C,d3: is a labeled compound used primarily in scientific research. It is an isotopically labeled form of rac trans-4-Hydroxy Glyburide, which is a metabolite of Glyburide. Glyburide is a sulfonylurea class drug used to treat type 2 diabetes by stimulating insulin release from pancreatic beta cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-4-Hydroxy Glyburide-13C,d3 involves the isotopic labeling of rac trans-4-Hydroxy Glyburide. The process typically includes the incorporation of carbon-13 and deuterium atoms into the molecular structure. The synthetic route involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of isotopes and to maintain the purity of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
化学反応の分析
Types of Reactions: rac trans-4-Hydroxy Glyburide-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions to form reduced metabolites.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction may produce various reduced forms of the compound .
科学的研究の応用
rac trans-4-Hydroxy Glyburide-13C,d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Glyburide and its derivatives.
Biology: The compound is used in biological studies to understand the metabolic pathways and the role of Glyburide metabolites in cellular processes.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Glyburide in the body.
Industry: The compound is used in the development of new drugs and in quality control processes to ensure the consistency and efficacy of pharmaceutical products
作用機序
rac trans-4-Hydroxy Glyburide-13C,d3 exerts its effects by inhibiting the binding of Glyburide to its molecular targets. The primary targets are the SUR1/Kir6.2 channels in pancreatic beta cells. By inhibiting these channels, the compound stimulates the release of insulin, thereby lowering blood glucose levels. The molecular pathways involved include the activation of insulin signaling cascades and the modulation of glucose metabolism .
類似化合物との比較
- 4-trans-Hydroxycyclohexyl Glyburide
- 4-trans-Hydroxy Glibenclamide
Comparison: rac trans-4-Hydroxy Glyburide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. The incorporation of carbon-13 and deuterium atoms enhances the compound’s stability and provides distinct advantages in analytical applications. Compared to its non-labeled counterparts, this compound offers improved sensitivity and specificity in research settings .
特性
分子式 |
C23H28ClN3O6S |
|---|---|
分子量 |
514.0 g/mol |
IUPAC名 |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |
InChIキー |
IUWSGCQEWOOQDN-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


